molecular formula C11H17IN2 B014895 Pyridinium, 1-methyl-3-(1-methyl-2-pyrrolidinyl)-, iodide, (-)- CAS No. 21446-46-8

Pyridinium, 1-methyl-3-(1-methyl-2-pyrrolidinyl)-, iodide, (-)-

Cat. No. B014895
CAS RN: 21446-46-8
M. Wt: 304.17 g/mol
InChI Key: DYAGPCQOMOCCFX-MERQFXBCSA-M
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Description

Molecular Structure Analysis

The molecular formula of “Pyridinium, 1-methyl-3-(1-methyl-2-pyrrolidinyl)-, iodide, (-)-” is C11H17IN2 . The molecular weight is 304.17 g/mol . The InChI is InChI=1S/C11H17N2.HI/c1-12-7-3-5-10 (9-12)11-6-4-8-13 (11)2;/h3,5,7,9,11H,4,6,8H2,1-2H3;1H/q+1;/p-1/t11-;/m0./s1 . The Canonical SMILES is CN1CCCC1C2=C [N+] (=CC=C2)C. [I-] and the Isomeric SMILES is CN1CCC [C@H]1C2=C [N+] (=CC=C2)C. [I-] .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Pyridinium, 1-methyl-3-(1-methyl-2-pyrrolidinyl)-, iodide, (-)-” include a molecular weight of 304.17 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 1 . The Exact Mass is 304.04365 g/mol and the Monoisotopic Mass is also 304.04365 g/mol . The Topological Polar Surface Area is 7.1 Ų .

Scientific Research Applications

Nonlinear Optical Properties

Research has demonstrated that pyridinium derivatives, such as N-methyl-2,6-di[(E)-p-dimethylaminophenylethenyl]pyridinium iodide, exhibit strong nonlinear optical absorption (NOA) properties. These compounds, when in a solution state, have shown significant saturated absorption under certain conditions, indicating their potential in optical applications (Xu et al., 2008).

Crystal Structure Analysis

Studies on the crystal structure of various pyridinium salts, including 1-methyl-4-{[(1E,3E)-4-phenylbuta-1,3-dienyl]}pyridinium cations, have revealed interesting structural features. These include slight twists in the cation structures and specific interactions within the crystal matrix, such as weak C—H⋯I and C—H⋯O interactions, which contribute to the formation of a two-dimensional network (Fun et al., 2010).

Organic-Inorganic Hybrid Crystals

Pyridinium derivatives have been used to create organic-inorganic hybrid crystals. For example, 1-methyl-4-carbamoylpyridinium iodide has been combined with cadmium iodide to form unique structures with one-dimensional tetrahedral chains, highlighting their potential in material science (Kosuge et al., 2002).

Isomerisation Studies

The isomerisation process of specific pyridinium salts has been explored, revealing low barriers to irreversible isomerisation. This understanding is vital in the context of chemical synthesis and reaction dynamics (Sin et al., 1997).

Halogen Bonding in Crystal Engineering

Pyridinium salts like N-methyl-3,5-dibromopyridinium iodide have been studied for their unique halogen bonding characteristics in crystal matrices. Such studies contribute to the broader field of crystal engineering and molecular design (Logothetis et al., 2004).

Nonlinear Optical Materials

Pyridinium-metal iodide complexes have shown potential in the development of nonlinear optical materials. The synthesis and characterization of these complexes pave the way for advanced materials with potential applications in optoelectronics (Glavcheva et al., 2004).

properties

IUPAC Name

1-methyl-3-[(2S)-1-methylpyrrolidin-2-yl]pyridin-1-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N2.HI/c1-12-7-3-5-10(9-12)11-6-4-8-13(11)2;/h3,5,7,9,11H,4,6,8H2,1-2H3;1H/q+1;/p-1/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYAGPCQOMOCCFX-MERQFXBCSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=C[N+](=CC=C2)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1C2=C[N+](=CC=C2)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00944031
Record name 1-Methyl-3-(1-methylpyrrolidin-2-yl)pyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00944031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridinium, 1-methyl-3-(1-methyl-2-pyrrolidinyl)-, iodide, (-)-

CAS RN

21446-46-8
Record name Pyridinium, 1-methyl-3-[(2S)-1-methyl-2-pyrrolidinyl]-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21446-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridinium, 1-methyl-3-(1-methyl-2-pyrrolidinyl)-, iodide, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021446468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-3-(1-methylpyrrolidin-2-yl)pyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00944031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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